![molecular formula C21H20Cl2N4O6S B324444 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide](/img/structure/B324444.png)
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide is an organic compound known for its applications in various fields such as agriculture, chemistry, and biology. It is a derivative of phenoxy herbicides, which are widely used for their selective weed control properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2,6-dimethoxypyrimidine.
Formation of Intermediate: The 2,4-dichlorophenol undergoes a reaction with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid.
Amidation: The intermediate is then reacted with 4-aminosulfonylphenylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of catalysts such as triethylamine or potassium carbonate to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to ensure the reactions proceed efficiently.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in pure form.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Agriculture: Used as a herbicide for selective weed control.
Chemistry: Employed in the synthesis of various organic compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
作用機序
The compound exerts its effects by interfering with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in plant growth regulation.
Pathways: The compound disrupts the synthesis of essential proteins and hormones, leading to inhibited growth and development of weeds.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable applications.
Mecoprop (MCPP): A related compound used for weed control.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide is unique due to its specific molecular structure, which provides distinct selectivity and efficacy in its applications.
特性
分子式 |
C21H20Cl2N4O6S |
|---|---|
分子量 |
527.4 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H20Cl2N4O6S/c1-12(33-17-9-4-13(22)10-16(17)23)20(28)24-14-5-7-15(8-6-14)34(29,30)27-18-11-19(31-2)26-21(25-18)32-3/h4-12H,1-3H3,(H,24,28)(H,25,26,27) |
InChIキー |
BMBYCTJJYMOPGQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


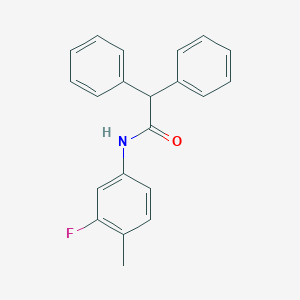
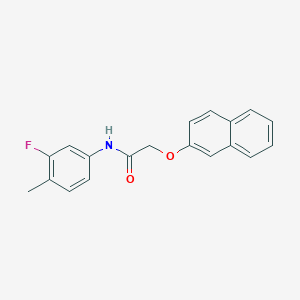
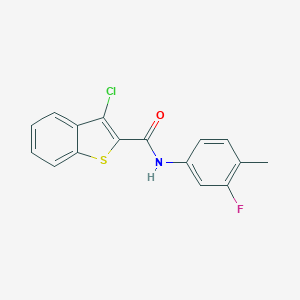
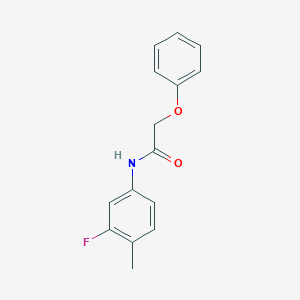

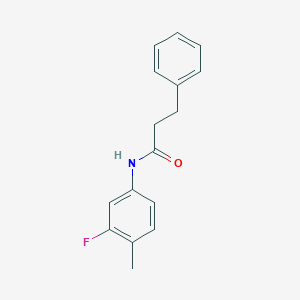
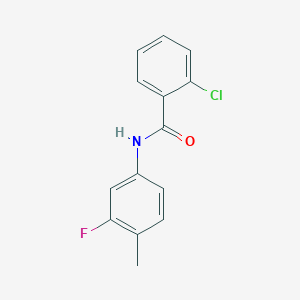
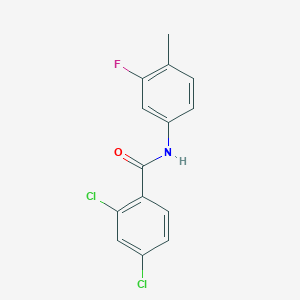
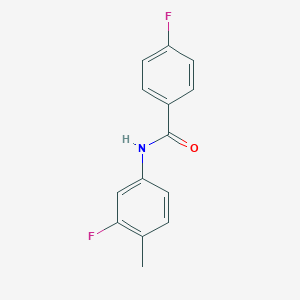
![2-(4-methoxyphenyl)-N-(2'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B324376.png)
![N,N'-2,2'-biphenyldiylbis[2-(4-methylphenoxy)acetamide]](/img/structure/B324378.png)
![2-phenoxy-N-{2'-[(phenoxyacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B324380.png)
![3-phenyl-N-{2'-[(3-phenylpropanoyl)amino][1,1'-biphenyl]-2-yl}propanamide](/img/structure/B324381.png)
![4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B324382.png)
